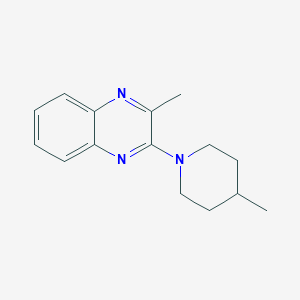

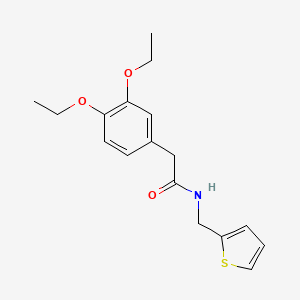

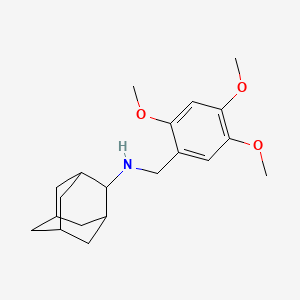

![molecular formula C20H17N3O3 B5755790 4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . They have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves reactions of different aromatic aldehydes, 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, and substituted 3-aminopyrazoles . This process yields pyrazolo[3,4-b]pyridin-3(2H)-one derivatives through deamination cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridin-3-one scaffold . This scaffold is a remarkable structure for the synthesis and development of many new promising drugs .Applications De Recherche Scientifique

Biological Activities

A study has shown that pyrazoline derivatives, which include compounds similar to the one you’re interested in, have confirmed biological as well as pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The compound has been studied for its neurotoxic potentials. It was found to affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins, which are young fish . This could lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Antimicrobial Agents

Pyridine and thienopyridine derivatives, which are related to the compound you’re interested in, have been designed, synthesized, and tested as antimicrobial agents . These compounds exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .

Therapeutic Targets

Various pyridopyrimidines, which are similar to the compound you’re interested in, are used on several therapeutic targets . These compounds have shown a therapeutic interest or have been approved for use as therapeutics .

Antioxidant Activity

The compound has been synthesized and its antioxidant activity has been explored by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method . This method is commonly used to measure the antioxidant capacity of substances .

Synthesis of New Drugs

The nitrogen-based hetero-aromatic ring structure of pyrazolines, which includes the compound you’re interested in, represented a remarkable scaffold for the synthesis and development of many new promising drugs . This makes it a valuable compound in the field of drug discovery .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairment .

Mode of Action

The compound interacts with AchE, leading to a reduction in the enzyme’s activity . This interaction affects the normal transmission of nerve impulses in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s interaction with AchE affects the cholinergic nervous system. Acetylcholine release at the cholinergic synapses in vertebrates permits neural pulses’ transmission to post-cholinergic synapses . Any disruption in this process can have significant downstream effects, including behavioral changes and movement impairment .

Result of Action

The compound’s interaction with AchE leads to a significant reduction in the enzyme’s activity . This results in disrupted nerve impulse transmission, leading to behavioral changes, movement impairment, and a reduced number of survival organisms .

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-25-16-9-8-13(12-17(16)26-2)15-10-11-21-19-18(15)20(24)23(22-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHWYDUIVFVJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-2-phenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

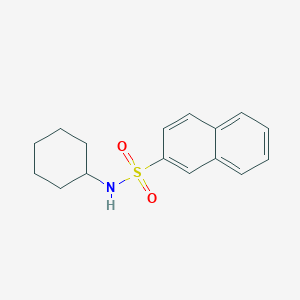

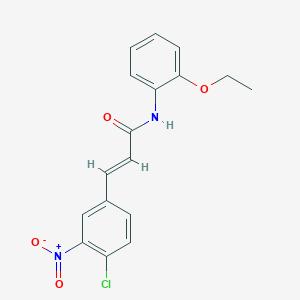

![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)

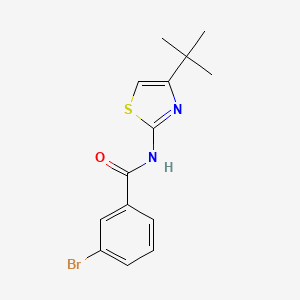

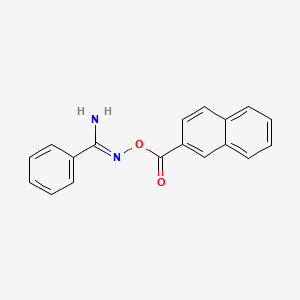

![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

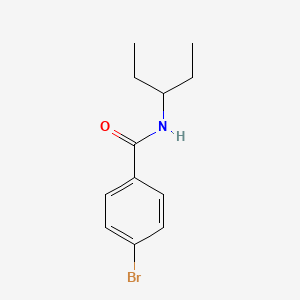

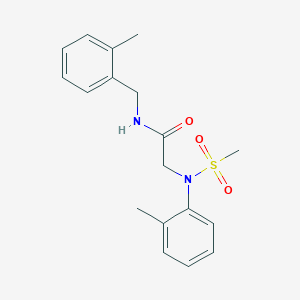

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)